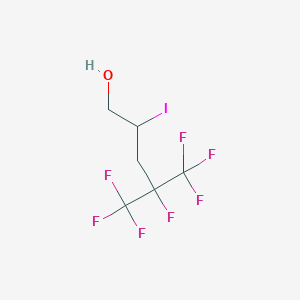

2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol

描述

2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol is a fluorinated organic compound with the molecular formula C6H5F7IO. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol typically involves the iodination of a fluorinated precursor. One common method involves the reaction of a fluorinated alkene with iodine in the presence of a suitable catalyst. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of advanced purification techniques, such as distillation and recrystallization, is also common to achieve high-purity products.

化学反应分析

Types of Reactions

2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the iodo group to a hydrogen atom, yielding a fully fluorinated alcohol.

Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of functionalized fluorinated compounds.

科学研究应用

Medicinal Chemistry

2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol exhibits potential as a pharmaceutical intermediate due to its ability to modify biological activity through fluorination. The incorporation of fluorine atoms often enhances the lipophilicity and metabolic stability of drug candidates.

Case Study: Antiviral Agents

Research has indicated that fluorinated compounds can exhibit enhanced antiviral properties. For example, derivatives of this compound have been investigated for their efficacy against viral infections by modifying viral replication pathways. The presence of iodine also allows for further functionalization, potentially increasing the spectrum of activity against various pathogens .

Materials Science

The unique properties of this compound make it a candidate for developing advanced materials, particularly in the fields of coatings and polymers.

Applications in Coatings

Fluorinated compounds are known for their hydrophobic properties. The application of this compound in surface coatings can enhance water repellency and chemical resistance. This is particularly useful in industries where surfaces are exposed to harsh chemicals or require easy cleaning .

Environmental Studies

The environmental impact and degradation pathways of fluorinated compounds are critical areas of research due to their stability and persistence in the environment.

Studies on Biodegradability

Recent studies have focused on the biodegradability of fluorinated alcohols like this compound. Understanding its degradation pathways is essential for assessing its environmental footprint. Research indicates that while fluorinated compounds are resistant to microbial degradation, modifications in their structure can lead to more environmentally benign alternatives .

Synthesis and Functionalization

The synthesis of this compound typically involves the use of strong bases and specific solvents to achieve high yields and purity. Its iodine atom serves as a functional group for further reactions, allowing chemists to create a variety of derivatives with tailored properties for specific applications.

Synthetic Routes

Key synthetic methods include:

- Nucleophilic Substitution : Utilizing iodine as a leaving group to introduce other functional groups.

- Fluorination Reactions : Enhancing the compound’s properties through additional fluorination steps.

These methods not only improve the compound's utility but also expand its application range across various fields .

作用机制

The mechanism by which 2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol exerts its effects depends on its specific application. In chemical reactions, the iodo group acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with enzymes or proteins, altering their function or stability. The high fluorine content can also influence the compound’s lipophilicity and membrane permeability.

相似化合物的比较

Similar Compounds

- 2-Iodo-5-trifluoromethyl-pyridine

- Acetic acid, 4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pentan-1-ol

- 2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl

Uniqueness

Compared to similar compounds, 2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol is unique due to its specific combination of fluorine atoms and the iodo group. This combination imparts distinct reactivity and physical properties, making it particularly valuable in specialized applications.

生物活性

Overview

2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol (CAS Number: 114810-56-9) is a fluorinated alcohol with significant potential in various biological applications. Its unique structure, characterized by multiple fluorine atoms and an iodine atom, contributes to its distinct biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C6H6F7IO |

| Molecular Weight | 228.108 g/mol |

| Density | 1.396 g/cm³ |

| Boiling Point | 95ºC (at 115 mmHg) |

| Flash Point | 3.1ºC |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its functional groups. The presence of fluorine enhances lipophilicity, allowing the compound to penetrate lipid membranes and interact with hydrophobic regions of proteins and cell membranes. The hydroxyl group can participate in hydrogen bonding, while the iodine atom may facilitate specific interactions with biomolecules.

Immunotoxicity Studies

Recent research has highlighted the immunotoxic effects of perfluoroalkyl substances (PFAS), including compounds structurally similar to this compound. A study evaluated a range of PFAS for their immunosuppressive activity using primary human cell systems. The findings indicated that approximately 21% of tested PFAS exhibited bioactivity at nominal concentrations between 1–60 micromolar . This suggests that similar compounds may influence immune function through mechanisms such as inhibition of T cell-dependent antibody production.

Case Studies

- Fluorinated Compounds and Cellular Response : A study investigated the cellular response to various fluorinated compounds in human primary cell co-culture systems. The results indicated that certain fluorinated structures could modulate immune responses and alter cytokine production profiles . This highlights the potential of this compound as a candidate for further exploration in immunological contexts.

- Biochemical Pathways : Another investigation into the biochemical pathways affected by PFAS revealed that these compounds could act as inhibitors of ubiquitin ligases and deubiquitylating enzymes (DUBs), suggesting a complex interaction with cellular regulatory mechanisms . Given its structural similarities with other PFAS, it is plausible that this compound could exhibit analogous effects.

Applications in Research

The unique properties of this compound make it a valuable tool in scientific research:

- Chemical Probes : Its structure allows it to serve as a probe in studying biological systems and understanding the interactions of fluorinated molecules with various biological targets.

- Drug Development : The compound's potential immunotoxicity and its interaction with cellular pathways may provide insights into developing new therapeutic agents targeting immune-related diseases.

属性

IUPAC Name |

4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F7IO/c7-4(5(8,9)10,6(11,12)13)1-3(14)2-15/h3,15H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOYOPKEJYAJCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)I)C(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382168 | |

| Record name | 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114810-56-9 | |

| Record name | 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。